5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE
Overview
Description
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom and a nitro group, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 5-nitro-2,3-dihydro-1H-indole intermediate, which is then reacted with a brominated indole derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole, while substitution of the bromine atom can yield various alkylated or arylated derivatives .
Scientific Research Applications
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 5-bromo-1,3-dihydro-2H-inden-2-one
- 5-bromo-5-nitro-1,3-dioxane
- 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid BOC anhydride .
Uniqueness
What sets 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE apart is its unique combination of a bromine atom and a nitro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
(5-bromo-1H-indol-3-yl)-(5-nitro-2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-1-3-15-13(8-11)14(9-19-15)17(22)20-6-5-10-7-12(21(23)24)2-4-16(10)20/h1-4,7-9,19H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLMYYUNIRYGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CNC4=C3C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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